3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:
The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:
3,5-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 158.1 g/mol. This compound typically appears as white to pale yellow solid crystals with a melting point ranging from 121 °C to 124 °C . The compound is known for its strong acidity, with a predicted pKa value of about 3.52, making it useful in various
Additionally, it can undergo dimerization through hydrogen bonding between carboxyl groups, forming stable dimers .
Research indicates that 3,5-difluorobenzoic acid exhibits various biological activities. It has been studied for its potential as an antibacterial agent and its role in enzyme inhibition. Specifically, it can act as a selective inhibitor for certain enzymes involved in metabolic pathways. Its unique structure allows it to interact with biological targets effectively, although more studies are needed to fully understand its pharmacological potential .
There are multiple synthetic routes for producing 3,5-difluorobenzoic acid. Some notable methods include:
Each method offers different yields and purity levels, with the first method being particularly noted for its efficiency and green chemistry approach .
3,5-Difluorobenzoic acid finds applications in various fields:
It is also employed in research settings for studying reaction mechanisms and enzyme interactions .
Studies on the interactions of 3,5-difluorobenzoic acid have demonstrated its ability to form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems. For example, it has been shown to stabilize certain metal complexes that can catalyze organic transformations .
Furthermore, membrane inlet mass spectrometry has been employed to study its behavior in aqueous environments, highlighting its potential for environmental monitoring .
Several compounds share structural similarities with 3,5-difluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzoic Acid | CHFO | Different fluorine substitution pattern affects reactivity |
3-Fluorobenzoic Acid | CHFO | Only one fluorine atom; different acidity and reactivity |
Benzoic Acid | CHO | No fluorine substitutions; serves as a baseline for comparison |
Uniqueness of 3,5-Difluorobenzoic Acid:
3,5-Difluorobenzoic acid possesses the molecular formula C₇H₄F₂O₂, which indicates the presence of seven carbon atoms, four hydrogen atoms, two fluorine atoms, and two oxygen atoms in its molecular structure [1] [2]. The compound has a molecular weight of 158.1 grams per mole, which has been consistently reported across multiple chemical databases and suppliers [1] [2] [3]. This molecular weight reflects the contribution of all constituent atoms, with the two fluorine substituents adding significant mass to the basic benzoic acid framework [3].
The precise molecular weight of 158.102 grams per mole has been determined through high-resolution mass spectrometry techniques [2]. This value is critical for analytical chemistry applications and quantitative analysis procedures involving this compound [3].
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 3,5-difluorobenzoic acid [3]. This nomenclature system identifies the substitution pattern on the benzene ring, where fluorine atoms occupy the meta positions (positions 3 and 5) relative to the carboxylic acid functional group [4].
Several alternative designations are recognized in chemical literature and commercial databases. The compound is also known as benzoic acid, 3,5-difluoro-, which represents the systematic Chemical Abstracts Service naming convention [1] [4]. Additional synonyms include 3,5-difluorophenylcarboxylic acid and various commercial designations such as RARECHEM AL BO 0255 and TIMTEC-BB SBB006663 [1] [5].
The Chemical Abstracts Service (CAS) Registry Number for 3,5-difluorobenzoic acid is 455-40-3, which serves as a unique identifier in chemical databases worldwide [1] [4] [3]. The European Community number is 610-261-8, providing additional regulatory identification [4] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for 3,5-difluorobenzoic acid is C1=C(C=C(C=C1F)F)C(=O)O [3]. This linear representation describes the aromatic ring structure with fluorine substituents at positions 3 and 5, and the carboxylic acid functional group at position 1 [3].
The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) [4] [5]. This standardized representation includes connectivity information and hydrogen atom positions [4].
The InChI Key, which serves as a hashed version of the full InChI, is GONAVIHGXFBTOZ-UHFFFAOYSA-N [1] [4] [3]. This condensed identifier facilitates database searches and structural comparisons across different chemical information systems [4] [3].
3,5-Difluorobenzoic acid typically appears as a white to pale yellow crystalline solid at room temperature [1] [6]. Some commercial suppliers describe the appearance as white to amber to dark purple powder or crystal, indicating potential variation depending on purity and storage conditions [6]. The compound exists in a solid physical state under standard atmospheric conditions [6].
The crystalline nature of 3,5-difluorobenzoic acid has been documented in crystallographic studies, where single crystals exhibit unique mechanical properties including superelastic behavior under mechanical twinning conditions [7]. This unusual property distinguishes it from typical organic crystalline materials [7].
The melting point of 3,5-difluorobenzoic acid has been consistently reported as 121-123°C across multiple sources [1] [8] [6]. More precise measurements indicate a range of 121.0 to 124.0°C, with some sources citing a specific value of 122°C [3] [6]. This melting point range reflects the high degree of crystalline order and intermolecular hydrogen bonding present in the solid state [1].
The predicted boiling point for 3,5-difluorobenzoic acid is 243.2±20.0°C at standard atmospheric pressure [1] [8]. This relatively high boiling point is characteristic of aromatic carboxylic acids and reflects the strong intermolecular forces, including hydrogen bonding between carboxylic acid groups [1].
Property | Value | Conditions |
---|---|---|
Melting Point | 121-123°C | Atmospheric pressure |
Boiling Point | 243.2±20.0°C | Predicted, 760 mmHg |
Flash Point | 100.9°C | Standard conditions |
3,5-Difluorobenzoic acid demonstrates variable solubility characteristics depending on the solvent system employed [1]. The compound is soluble in chloroform, indicating compatibility with moderately polar organic solvents [1]. It shows slight solubility in methanol, suggesting limited dissolution in polar protic solvents [1].
The solubility profile reflects the dual nature of the molecule, containing both the polar carboxylic acid functional group and the relatively nonpolar fluorinated aromatic ring system [1]. This amphiphilic character influences its behavior in different solvent environments and affects its potential applications in various chemical processes [1].
The estimated density of 3,5-difluorobenzoic acid is 1.3486 grams per cubic centimeter [1] [5]. This relatively high density compared to non-fluorinated benzoic acid derivatives is attributed to the presence of fluorine atoms, which contribute significant atomic mass while occupying relatively small volumes [1] [5].
Additional physical parameters include the storage temperature recommendation of room temperature in a sealed, dry environment [1]. The compound should be maintained in cool, dark conditions below 15°C for optimal stability according to some suppliers [6].
3,5-Difluorobenzoic acid exhibits a predicted pKa value of 3.52±0.10, indicating its behavior as a moderately strong organic acid [1]. This pKa value is lower than that of unsubstituted benzoic acid, reflecting the electron-withdrawing effect of the fluorine substituents [1]. The presence of two fluorine atoms in meta positions relative to the carboxylic acid group enhances the acidity through inductive electron withdrawal [1].
The ionization constant derived from this pKa value demonstrates that 3,5-difluorobenzoic acid will be significantly ionized in aqueous solutions at physiological pH values [1]. This property influences its behavior in biological and environmental systems [1].
The carboxylic acid functional group in 3,5-difluorobenzoic acid undergoes typical acid-base equilibrium reactions in aqueous solution [1]. The compound can donate a proton to form the corresponding carboxylate anion, with the equilibrium position influenced by solution pH and the presence of other ionic species [1].
In polar protic solvents, the carboxylic acid group can participate in hydrogen bonding interactions, affecting both solubility and reactivity patterns [1]. The electron-withdrawing fluorine substituents stabilize the conjugate base (carboxylate anion) through resonance and inductive effects, contributing to the enhanced acidity compared to unsubstituted benzoic acid [1].
¹H Nuclear Magnetic Resonance spectroscopy of 3,5-difluorobenzoic acid in deuterated chloroform reveals characteristic patterns consistent with the substituted aromatic structure [9] [10]. The aromatic protons appear in the range of 7.0-7.7 parts per million, with specific peaks observed at 7.649, 7.643, 7.637, and other positions reflecting the complex coupling patterns between aromatic protons and fluorine nuclei [9] [10].
The carboxylic acid proton typically appears as a broad singlet at approximately 11.6 parts per million, significantly downfield due to the deshielding effect of the carboxyl oxygen atoms [9] [10]. The integration ratios confirm the presence of two equivalent aromatic protons and one carboxylic acid proton, consistent with the symmetrical substitution pattern [9] [10].
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
11.57 | Broad singlet | 1H | Carboxylic acid proton |
7.60-7.65 | Complex multiplet | 2H | Aromatic protons |
7.05-7.10 | Complex multiplet | 1H | Aromatic proton (H-4) |
Mass spectrometry analysis of 3,5-difluorobenzoic acid shows the molecular ion peak at mass-to-charge ratio 158, corresponding to the molecular weight [10] [11]. The base peak appears at m/z 141, representing the loss of the hydroxyl group (OH, 17 mass units) from the molecular ion [10] [11].
Significant fragment peaks include m/z 113 at 72.8% relative intensity and m/z 141 at 100% relative intensity [10] [11]. The fragmentation pattern m/z 63 at 25.2% intensity likely corresponds to fluorinated aromatic fragments [10] [11]. Additional minor fragments appear at m/z 94, 93, and other positions, reflecting various bond cleavage processes typical of substituted benzoic acids [10] [11].
The presence of fluorine atoms influences the fragmentation pathways, with characteristic neutral losses and rearrangement reactions observed in the mass spectral data [10] [11].
Infrared spectroscopy of 3,5-difluorobenzoic acid reveals characteristic absorption bands associated with the functional groups present in the molecule [12]. The carboxylic acid group displays typical C=O stretching vibrations in the region around 1679-1701 wavenumbers, with variations depending on the solid-state environment and hydrogen bonding interactions [12].
Aromatic C=C stretching vibrations appear in the 1400-1600 wavenumbers region, while C-F stretching modes are typically observed in the 1000-1300 wavenumbers range [12]. The broad O-H stretching vibration of the carboxylic acid group appears in the 2500-3500 wavenumbers region [12].
3,5-Difluorobenzoic acid exhibits characteristic ultraviolet absorption properties typical of substituted aromatic compounds [12] [13] [14]. The compound shows absorption in the ultraviolet region, with the exact wavelength maxima dependent on the solvent environment [15].
Fluorinated aromatic carboxylic acids generally display absorption bands in the 250-300 nanometer range, corresponding to π→π* electronic transitions in the aromatic system [13] [14]. The presence of fluorine substituents can influence both the position and intensity of these absorption bands through electronic effects [15].
The diphenyl diselenide-catalyzed oxidation of 3,5-difluorobenzaldehyde to 3,5-difluorobenzoic acid represents a highly efficient and environmentally benign synthetic approach. This method operates under mild conditions at room temperature, utilizing hydrogen peroxide as a green oxidant [1] [2].
Reaction Mechanism and Conditions
The general procedure involves treating diphenyl diselenide (0.006 g, 0.02 mmol) with hydrogen peroxide (30% w/w, 0.1 mL, 1 mmol) and water (0.2 mL) at room temperature. The mixture is stirred at 800 rpm until discoloration of the reaction mixture occurs, indicating the formation of the active seleninic acid species [1]. The aldehyde substrate (1 mmol) is then added, and the reaction proceeds for 6 hours.
The mechanism involves the initial oxidation of diphenyl diselenide by hydrogen peroxide to form benzeneseleninic acid, which acts as the true catalytic species [3] [4]. The seleninic acid then reacts with hydrogen peroxide to generate the active peroxyseleninic acid intermediate, which performs the actual oxidation of the aldehyde to the corresponding carboxylic acid [5] [6].
Experimental Parameters and Yield
Under optimized conditions, this methodology achieves a yield of 78% for 3,5-difluorobenzoic acid [1]. The reaction parameters are crucial for achieving high yields: the catalyst loading of 2 mol%, hydrogen peroxide concentration of 30% w/w, and reaction time of 6 hours represent the optimal conditions. The aqueous medium proves superior to organic solvents, enhancing both the reaction rate and selectivity [5].
Workup and Isolation
Following completion of the reaction, the aqueous mixture is extracted three times with ethyl acetate (3 × 20 mL). The collected organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product [1]. The product can be further purified by recrystallization from appropriate solvents.
Green chemistry principles have been successfully applied to the synthesis of 3,5-difluorobenzoic acid through several environmentally conscious approaches that minimize waste generation and utilize benign reagents.
Selenium(IV) Oxide-Catalyzed Oxidation
Selenium(IV) oxide serves as an effective catalyst for the oxidation of 3,5-difluorobenzaldehyde using hydrogen peroxide as the terminal oxidant [7]. This method operates under mild conditions with temperatures ranging from 60-80°C, representing a significant improvement over traditional harsh oxidation methods [4].
The reaction proceeds through the formation of seleninic acid intermediates, which activate hydrogen peroxide to generate the active oxidizing species. The process demonstrates excellent functional group tolerance and can accommodate various substituted benzaldehydes [4] [5].
Aqueous Phase Synthesis
The utilization of water as the primary solvent system represents a significant advancement in green chemistry applications. Water-based synthesis eliminates the need for organic solvents, reduces environmental impact, and simplifies product isolation [8]. The aqueous medium also enhances the solubility of hydrogen peroxide and facilitates the catalytic cycle.
Atom Economy and Waste Minimization
Green synthetic routes for 3,5-difluorobenzoic acid emphasize high atom economy, where the majority of atoms from the starting materials are incorporated into the final product. The selenium-catalyzed oxidation achieves excellent atom economy since the only byproducts are water and molecular oxygen [5] [6].
The Environmental factor (E-factor) calculations for green synthesis routes demonstrate significant environmental benefits. Green chemistry approaches typically achieve E-factors below 2.0, indicating minimal waste generation compared to traditional synthetic methods [9].
The transition from laboratory-scale synthesis to industrial production of 3,5-difluorobenzoic acid requires careful consideration of multiple factors including reaction engineering, heat management, and process safety.
Process Engineering Considerations
Scale-up of the diphenyl diselenide-catalyzed synthesis requires adaptation of mixing conditions to ensure adequate mass transfer. At industrial scale, the reaction rate becomes mixing-limited rather than kinetically controlled [10] [11]. Proper agitation systems must be implemented to maintain homogeneous reaction conditions throughout the reactor volume.
Temperature control becomes increasingly critical at larger scales due to the exothermic nature of the oxidation reaction. Industrial reactors require sophisticated heat management systems including jacketed vessels, heat exchangers, and automated temperature control systems [12] [13].
Equipment Selection and Design
The choice of reactor material is crucial for fluorine-containing compounds due to their corrosive nature. Glass-lined reactors are preferred for pilot-scale operations, while specialized fluoropolymer-lined or Hastelloy reactors may be required for commercial-scale production [14] .
Specialized handling equipment is necessary for hydrogen peroxide, which requires careful storage and feeding systems to prevent decomposition and ensure operator safety [10] [11]. The reactor design must accommodate the gas evolution that occurs during the oxidation process.
Safety and Regulatory Compliance
Industrial production requires implementation of comprehensive safety measures including emergency shutdown systems, gas scrubbing systems for hydrogen fluoride removal, and specialized waste treatment facilities [14] [10]. The process must comply with regulations regarding the handling of fluorine-containing compounds and hydrogen peroxide.
Good Manufacturing Practice (GMP) compliance is essential for pharmaceutical-grade 3,5-difluorobenzoic acid production. This requires validated processes, qualified equipment, and comprehensive documentation throughout the manufacturing process [10].
Economic Considerations
Scale-up economics must account for the higher cost of specialized equipment and materials required for fluorine chemistry. However, the improved yields and reduced waste generation achievable through optimized green chemistry processes can offset these initial capital investments [16] [13].
Raw material sourcing becomes critical at commercial scale, particularly for high-purity diphenyl diselenide and hydrogen peroxide. Long-term supply agreements and quality specifications must be established to ensure consistent product quality [14] [16].
The purification and analytical validation of 3,5-difluorobenzoic acid requires specialized techniques that can handle fluorine-containing compounds while providing accurate quantitative analysis.
Chromatographic Purification Methods
High-Performance Liquid Chromatography (HPLC) represents the gold standard for purification of 3,5-difluorobenzoic acid. Reverse-phase HPLC using C18 columns with mobile phases containing acetonitrile-water-phosphoric acid systems provides excellent separation of the target compound from related impurities [17] [18].
The optimal mobile phase composition consists of 0.01M ammonium acetate buffer at pH 2.5 mixed with methanol (50:50 v/v) as mobile phase A, and methanol-water mixture (80:20 v/v) as mobile phase B in gradient elution mode [17]. Detection is performed at 205-220 nm using ultraviolet detection, providing sensitivity in the range of 0.1-1 μg/mL [19] [17].
Preparative HPLC scaling allows for larger-scale purification when high purity is required. The method is scalable and can be used for isolation of impurities and preparative separation of multi-gram quantities [20] [18].
Nuclear Magnetic Resonance Spectroscopy
¹⁹F NMR spectroscopy provides exceptional specificity for fluorinated compounds due to the unique chemical shifts of fluorine nuclei. The technique offers several advantages including high sensitivity, rapid analysis, and the ability to distinguish between different fluorine environments [21] [22] [23].
Method development requires optimization of several parameters including number of scans, relaxation delay, excitation frequency, and pulse angle. For accurate quantitative analysis, relaxation delays of 5×T₁ (where T₁ is the longest relaxation time) are necessary to ensure complete recovery of magnetization between pulses [21].
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity for trace analysis of 3,5-difluorobenzoic acid. The method achieves detection limits in the range of 16-210 ng/L using electrospray ionization in negative ion mode [25] [26].
The molecular ion [M-H]⁻ at m/z 158.1 represents the base peak for 3,5-difluorobenzoic acid under electrospray ionization conditions. Fragmentation patterns include characteristic losses of CO₂ (m/z 114) and formation of fluorinated benzene cations [25] [27].
Ion chromatography coupled with mass spectrometry enables simultaneous determination of multiple fluorobenzoic acid isomers. The method utilizes isocratic anion exchange chromatography with detection limits of 1 μg/L [25] [26].
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) provides valuable information about the thermal properties and purity of 3,5-difluorobenzoic acid. The melting point determination serves as a primary identification test, with pure 3,5-difluorobenzoic acid exhibiting a melting point range of 121-124°C [28] [29].
DSC analysis requires careful sample preparation with 5-15 mg samples sealed in hermetic aluminum pans. The measurement protocol involves multiple heat-cool-heat cycles to erase thermal history, followed by a controlled temperature ramp for data collection [29] [30].
The onset temperature of the melting endotherm provides the most accurate melting point determination, with typical uncertainties of ±0.19°C under optimized conditions [29]. The area under the melting peak allows calculation of the enthalpy of fusion, which serves as an additional purity indicator.
Recrystallization Techniques
Recrystallization remains the most practical method for obtaining high-purity 3,5-difluorobenzoic acid on preparative scales. The process relies on differential solubility between the target compound and impurities as a function of temperature [31] [32].
Optimal solvent selection requires the target compound to be sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol-water mixtures, with volume ratios of 2:1 providing excellent results for 3,5-difluorobenzoic acid [33].
The recrystallization process involves dissolution of the crude product in hot solvent, followed by slow cooling to promote formation of pure crystals. Slow cooling rates favor the formation of larger, purer crystals as impurities that do not fit well into the crystal lattice have time to return to solution [31] [32].
Validation Parameters
Analytical method validation follows International Conference on Harmonization (ICH) guidelines, requiring demonstration of specificity, linearity, accuracy, precision, detection limits, and robustness [19] [17]. For pharmaceutical applications, methods must demonstrate precision with relative standard deviations below 2.0% and accuracy within ±2.0% of theoretical values.
System suitability testing ensures consistent instrument performance, with requirements for resolution between adjacent peaks (>1.5), tailing factors (<2.0), and theoretical plate counts (>2000) for chromatographic methods [19] [17].
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